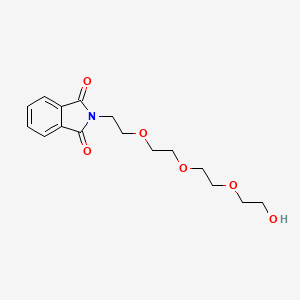

2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione

Description

Chemical Structure: The compound features an isoindoline-1,3-dione (phthalimide) core linked to a tetraethylene glycol (PEG) chain terminated by a hydroxyl group. Its molecular formula is C₁₆H₂₁NO₆ (MW: 323.34 g/mol), with the PEG chain enhancing hydrophilicity and biocompatibility .

Properties

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c18-6-8-22-10-12-23-11-9-21-7-5-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-4,18H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRYVVRJTOXWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione, also known as a derivative of isoindoline-1,3-dione, exhibits significant potential in various biological applications. This compound has garnered attention due to its structural features, which include an extended polyethylene glycol (PEG) chain that enhances its solubility and bioactivity. The molecular formula is , with a molecular weight of approximately 279.29 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₀₅ |

| Molecular Weight | 279.29 g/mol |

| CAS Number | 75001-08-0 |

| Purity | Not specified |

Biological Activity Overview

The biological activity of this compound has been explored in the context of its potential applications in pharmaceutical research and development. Its structure suggests that it may function as a building block for more complex molecules or drug candidates. Preliminary studies indicate that it could be relevant in disease research or treatment due to its ability to interact with biological systems.

The exact mechanism of action for this compound is still under investigation. However, compounds with similar isoindoline structures have been noted for their roles in:

- Antiviral activity : Some derivatives have shown effectiveness against various viruses, including hepatitis C and influenza .

- Cytotoxic effects : Certain isoindoline derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

Case Studies and Research Findings

- Antiviral Properties : A study highlighted that isoindoline derivatives exhibit antiviral properties against several viruses. For instance, compounds similar to this compound were effective in inhibiting the replication of the hepatitis C virus (HCV) with IC50 values ranging from 30 to 50 µM .

- Anticancer Activity : Research has shown that isoindoline derivatives can induce apoptosis in cancer cells. For example, a derivative with a similar structure demonstrated an IC50 value of 25 µM against breast cancer cell lines . This suggests that the compound may have similar effects.

- Pharmacokinetics : The extended PEG chain in the structure may improve the pharmacokinetic profile of the compound by enhancing solubility and bioavailability, which is essential for effective therapeutic applications .

Future Directions

Further research is necessary to fully elucidate the biological activities and mechanisms of action associated with this compound. Potential areas of exploration include:

- In vivo studies : To assess the therapeutic efficacy and safety profile.

- Structure-activity relationship (SAR) studies: To optimize the compound for enhanced biological activity.

- Combination therapies : Investigating its use alongside other therapeutic agents to improve treatment outcomes.

Comparison with Similar Compounds

Structural Variations in PEG-Substituted Isoindoline-1,3-diones

Key Differences and Trends

PEG Chain Length :

- Longer chains (e.g., 4 units in the target compound) improve aqueous solubility but may reduce metabolic stability .

- Shorter chains (2–3 units) are preferred for compact drug conjugates (e.g., ADCs) .

Terminal Functional Groups :

- -OH : Enhances hydrophilicity and reactivity for further derivatization (e.g., esterification) .

- -OCH₃/-N₃ : Tailors lipophilicity (-OCH₃) or enables bioorthogonal reactions (-N₃) .

Synthetic Efficiency: Mitsunobu reactions yield 57–76% for short PEG chains . Tosylate displacement achieves higher yields (84%) for longer chains but requires rigorous purification .

Biological Applications :

Comparison with Non-PEGylated Isoindoline-1,3-dione Derivatives

Key Insights :

- PEGylated derivatives prioritize solubility and conjugation efficiency, while non-PEGylated analogs focus on electronic or bioactive properties.

- Amino alcohol derivatives () exhibit antimicrobial activity but lack the pharmacokinetic advantages of PEGylation.

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | 3-unit PEG (-OH) | 3-unit PEG (-OCH₃) |

|---|---|---|---|

| LogP (Predicted) | -0.58 | -0.34 | 0.12 |

| Water Solubility (mg/mL) | >50 | >30 | ~15 |

| Thermal Stability (°C) | 180–200 | 160–180 | 170–190 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution using potassium phthalimide and PEG-based precursors. For example, in a DMF solvent, potassium phthalimide reacts with a chloro-PEG intermediate under reflux (e.g., 50–80°C) to form the isoindoline-1,3-dione core. Yield optimization (e.g., 76% in one protocol) requires controlled stoichiometry, anhydrous conditions, and purification via silica gel chromatography . Alternative routes may employ tert-butyl carbamate intermediates for amino-PEG linkages, as seen in PROTAC linker synthesis .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) confirms molecular weight (e.g., observed m/z 1011 [M+H]+ in a patent example), while HPLC (e.g., retention time 1.01 minutes under SQD-FA05 conditions) assesses purity . Nuclear magnetic resonance (NMR) is essential for verifying PEG chain integrity and phthalimide substitution patterns. FT-IR can validate hydroxy and ether functional groups.

Q. What functional groups dominate the reactivity of this compound, and how do they influence its applications?

- Methodological Answer : The terminal hydroxy group enables conjugation (e.g., esterification, etherification), while the phthalimide moiety provides a stable electron-deficient core for nucleophilic substitutions. The tetraethylene glycol (TEG) chain enhances hydrophilicity, critical for solubility in drug delivery systems .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation/ingestion; store in a cool, dry place. Waste must be segregated and disposed via certified chemical waste services, as highlighted in safety guidelines for PEG-phthalimide derivatives .

Advanced Research Questions

Q. How is this compound utilized in proteolysis-targeting chimeras (PROTACs), and what design principles govern its linker functionality?

- Methodological Answer : The PEG chain serves as a flexible linker in PROTACs, connecting E3 ligase ligands to target protein binders. Its length (e.g., four ethylene oxide units) balances solubility and steric flexibility. For example, tert-butyl carbamate intermediates are used to introduce amino termini for covalent attachment to warheads, as demonstrated in BTK degraders .

Q. What role does the polyethylene glycol (PEG) chain play in modulating pharmacokinetics and biodistribution?

- Methodological Answer : The PEG chain reduces aggregation and improves aqueous solubility, extending half-life in vivo. Comparative studies of PEG length (e.g., tri- vs. tetra-ethylene glycol) suggest optimal chain lengths for balancing renal clearance and tissue penetration. LCMS and pharmacokinetic profiling in murine models are used to validate these effects .

Q. How can researchers address discrepancies in synthetic yields or purity across different protocols?

- Methodological Answer : Yield variations may arise from incomplete substitution or side reactions (e.g., phthalimide hydrolysis). Troubleshooting includes:

- Using excess potassium phthalimide (1.2–1.5 eq) to drive reactions .

- Employing anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis.

- Purifying via gradient elution in chromatography (e.g., 5–20% MeOH in DCM) .

Q. How should contradictory analytical data (e.g., HPLC retention times, LCMS spectra) be resolved?

- Methodological Answer : Cross-validate using orthogonal methods:

- Compare retention times against reference standards under identical HPLC conditions .

- Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Use 2D NMR (e.g., COSY, HSQC) to resolve PEG chain conformation ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.